

# Application Notes and Protocols: Statistical Analysis Plan for SWOG S2101 (BiCaZO)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | S2101     |           |
| Cat. No.:            | B15583425 | Get Quote |

Topic: Statistical Analysis Plan for SWOG **S2101** 

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

SWOG **S2101**, also known as the BiCaZO trial, is a Phase II clinical study evaluating the combination of cabozantinib and nivolumab in patients with advanced solid tumors, specifically immunotherapy-refractory melanoma or head and neck squamous cell carcinoma (HNSCC).[1] [2] A key feature of this study is the stratification of patients based on two tumor biomarkers: Tumor Mutational Burden (TMB) and a gene expression profile for Tumor Inflammation Score (TIS).[2][3] This document outlines the statistical analysis plan for this trial, providing a detailed protocol for researchers and scientists.

The study is designed as a two-stage trial. Stage I focuses on the feasibility of the biomarker screening process, while Stage II further evaluates the efficacy of the treatment within predefined biomarker-defined cohorts.[3]

## Study Objectives and Endpoints Primary Objectives

The primary objectives of the SWOG **S2101** study are:



- To assess the feasibility of molecular characterization for patient stratification based on TMB.
   This will be measured by the proportion of participants who receive their biopsy results within a 21-day turnaround time during Stage I of the study.[1]
- To evaluate the feasibility of using both TMB and GEP (for TIS) for stratification based on the 21-day turnaround time for biopsy results throughout the entire study.[1]
- To determine the overall response rate (ORR) of the cabozantinib and nivolumab combination therapy in each disease cohort (melanoma and HNSCC), both across all patients and within each of the four biomarker subgroups.[1]

#### **Secondary Objectives**

The secondary objectives include:

- To compare the ORR between the different tumor biomarker subgroups within each disease cohort.
- To evaluate the safety and tolerability of the combination treatment.
- To estimate the Disease Control Rate (DCR).
- To estimate Progression-Free Survival (PFS).
- To estimate Overall Survival (OS).

### Experimental Design and Patient Population Study Design

SWOG **S2101** employs a two-stage, open-label design.

- Stage I: In the initial stage, patients begin treatment with cabozantinib and nivolumab before
  their biomarker status is known. The assignment to a biomarker cohort is done
  retrospectively. The primary feasibility of the biomarker testing workflow is a key endpoint of
  this stage.
- Stage II: In the second stage, patients are only enrolled into the study if there is an available slot in their specific biomarker-defined cohort. This allows for the prospective evaluation of



the treatment effect in each subgroup. The study is planned to reopen for Stage II accrual for both Melanoma and HNSCC cohorts on May 1st, 2025.[4]

#### **Patient Population and Stratification**

The study enrolls patients with advanced, immunotherapy-refractory melanoma or HNSCC.[4] Participants are stratified into one of four cohorts based on their tumor's biomarker profile:[3]

- TMB high / TIS high
- TMB high / TIS low
- TMB low / TIS high
- TMB low / TIS low

The workflow for patient enrollment and stratification is depicted in the diagram below.





Click to download full resolution via product page

Figure 1. SWOG S2101 experimental workflow.



## Statistical Methods Analysis of Primary Endpoints

- Feasibility of Biomarker Turnaround Time: The proportion of patients in Stage I with a biopsy result turnaround time of 21 days or less will be calculated. This will be presented with a 95% confidence interval. A one-sample binomial test may be used to determine if the observed proportion is significantly greater than a prespecified feasibility threshold.
- Overall Response Rate (ORR): The ORR, defined as the proportion of patients with a
  complete or partial response, will be calculated for each disease cohort (melanoma and
  HNSCC). The ORR will also be calculated for each of the four biomarker subgroups within
  each disease cohort. Each ORR will be presented with a 95% confidence interval.

#### **Analysis of Secondary Endpoints**

- Comparison of ORR between Biomarker Subgroups: To assess the difference in ORR
  between the four biomarker subgroups, a Chi-squared test or Fisher's exact test will be used,
  as appropriate for the sample sizes.
- Disease Control Rate (DCR): The DCR, defined as the proportion of patients with a complete response, partial response, or stable disease, will be calculated for each disease cohort and each biomarker subgroup, along with 95% confidence intervals.
- Progression-Free Survival (PFS) and Overall Survival (OS): PFS and OS will be estimated
  using the Kaplan-Meier method. Median PFS and OS will be reported with 95% confidence
  intervals. The log-rank test will be used to compare survival distributions between the
  biomarker subgroups. Cox proportional hazards models may be used to explore the
  association of biomarkers with survival outcomes while adjusting for other covariates.

### **Safety and Tolerability Analysis**

Safety and tolerability will be assessed by summarizing the incidence, severity, and type of adverse events (AEs). AEs will be graded according to the Common Terminology Criteria for Adverse Events (CTCAE). The number and percentage of patients experiencing any AE, serious AEs, and AEs leading to treatment discontinuation will be tabulated by disease cohort.



### **Data Presentation**

All quantitative data will be summarized in clearly structured tables to facilitate easy comparison between the disease cohorts and biomarker subgroups.

Table 1: Summary of Patient Demographics and Baseline Characteristics

| Characteristic                    | Melanoma Cohort<br>(N=) | HNSCC Cohort<br>(N=) | Total (N=) |
|-----------------------------------|-------------------------|----------------------|------------|
| Age, median (range)               |                         |                      |            |
| Gender, n (%)                     | _                       |                      |            |
| ECOG Performance<br>Status, n (%) |                         |                      |            |
| TMB Status, n (%)                 | _                       |                      |            |
| TIS Status, n (%)                 | _                       |                      |            |

Table 2: Overall Response Rate by Cohort and Biomarker Subgroup



| Group               | N            | Number of<br>Responders | ORR (95% CI) |
|---------------------|--------------|-------------------------|--------------|
| Melanoma Cohort     |              |                         |              |
| TMB high / TIS high | •            |                         |              |
| TMB high / TIS low  | <del>.</del> |                         |              |
| TMB low / TIS high  | <del>.</del> |                         |              |
| TMB low / TIS low   | <del>.</del> |                         |              |
| HNSCC Cohort        | •            |                         |              |
| TMB high / TIS high | <del>.</del> |                         |              |
| TMB high / TIS low  | -            |                         |              |
| TMB low / TIS high  | -            |                         |              |
| TMB low / TIS low   | •            |                         |              |

Table 3: Summary of Adverse Events

| Adverse Event                        | Melanoma Cohort (N=) | HNSCC Cohort (N=) |
|--------------------------------------|----------------------|-------------------|
| Any Grade AE, n (%)                  |                      |                   |
| Grade 3-4 AE, n (%)                  | _                    |                   |
| Serious AE, n (%)                    | _                    |                   |
| AE leading to discontinuation, n (%) | -                    |                   |

### **Signaling Pathway Visualization**

The combination of cabozantinib and nivolumab targets distinct but potentially synergistic pathways in the tumor microenvironment. Cabozantinib inhibits multiple receptor tyrosine kinases, including VEGFR, MET, and AXL, which are involved in tumor cell proliferation, invasion, and angiogenesis. Nivolumab is an immune checkpoint inhibitor that blocks the PD-1



pathway, thereby restoring anti-tumor T-cell activity. The hypothesized synergistic effect is illustrated below.



Click to download full resolution via product page

Figure 2. Targeted signaling pathways of cabozantinib and nivolumab.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. prohealthcare.org [prohealthcare.org]
- 2. aacrjournals.org [aacrjournals.org]



- 3. swog.org [swog.org]
- 4. S2101 | SWOG [swog.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Statistical Analysis Plan for SWOG S2101 (BiCaZO)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583425#statistical-analysis-plan-for-swog-s2101]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com